molecular formula C23H34O5 B594181 RvD1-ME CAS No. 937738-63-1

RvD1-ME

Cat. No. B594181
M. Wt: 390.5
InChI Key: WUKVAFWBFGABJN-ZXQGQRHTSA-N
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Description

Resolvin D1 (RvD1) is an endogenous lipid mediator derived from docosahexaenoic acid . It has significant anti-inflammatory properties . RvD1-ME is a stable analogue of resolvin D1 .


Chemical Reactions Analysis

RvD1 has been shown to reduce the levels of inflammatory factors in lung tissue, promote the anti-inflammatory M2 phenotype, and enhance the phagocytic function of recruited macrophages to alleviate acute lung injury . It increases the apoptosis of recruited macrophages partly via the FasL-FasR/caspase-3 signaling pathway .

Scientific Research Applications

  • Corneal Epithelial Wound Healing in Diabetic Mice : RvD1 was found to promote regeneration of the corneal epithelium in diabetic mice. This included reactivation of signaling related to regeneration of the epithelium and inflammation resolution. It also directly attenuated the accumulation of reactive oxygen species and enhanced glutathione synthesis, thus reactivating the Nrf2-ARE signaling pathway impaired in diabetic mice's corneal epithelium (Zhang et al., 2018).

  • Regulation of Inflammatory and Catabolic Mediators in Osteoarthritis : In human osteoarthritis chondrocytes, RvD1 showed beneficial effects by stifling IL-1β-induced cyclooxygenase 2, prostaglandin E2, inducible nitric oxide synthase, nitric oxide, and matrix metalloproteinase-13. This highlights its potential as a valuable agent in the prevention of osteoarthritis (Benabdoune et al., 2016).

  • Reducing Cancer Growth through Immune Response Modulation : RvD1 was found to decrease the proliferation of human and mouse HPV-positive cancer cells through stimulation of neutrophil anti-tumor activities. This included stimulating a neutrophil-dependent recruitment of classical monocytes with potent anti-tumor actions (Mattoscio et al., 2021).

  • Bone Regeneration in Rat Calvarial Defect Model : RvD1 enhanced bone formation and vascularization in rat calvarial defects, indicating its potential application in bone regeneration therapies (Jiang et al., 2022).

  • Inflammation Resolution in Human Visceral Adipose Tissue : RvD1 was found to promote the resolution of inflammation in human visceral adipose tissue from obese patients, suggesting potential therapeutic implications in obesity-related insulin resistance and other metabolic complications (Titos et al., 2016).

  • Protective Actions in Inflammatory Arthritis and Bone Disorders : RvD1 showed anti-arthritic potential in vitro and in vivo, preventing bone resorption and other pathophysiological changes associated with arthritis, highlighting its clinical relevance for the treatment of inflammatory arthritis and related bone disorders (Benabdoun et al., 2019).

  • Inhibiting Diabetic Retinopathy : RvD1 was found to play a protective role in streptozotocin-induced diabetic retinopathy in rats by inhibiting the level of activation of the NLRP3 inflammasome and associated cytokine production, suggesting its effectiveness in the treatment of diabetic retinopathy (Yin et al., 2017).

properties

IUPAC Name

methyl (4Z,7S,8R,9E,11E,13Z,15E,17S,19Z)-7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O5/c1-3-4-10-15-20(24)16-11-7-5-6-8-12-17-21(25)22(26)18-13-9-14-19-23(27)28-2/h4-13,16-17,20-22,24-26H,3,14-15,18-19H2,1-2H3/b7-5-,8-6+,10-4-,13-9-,16-11+,17-12+/t20-,21+,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKVAFWBFGABJN-ZXQGQRHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C[C@@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](C/C=C\CCC(=O)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Resolvin D1 methyl ester

Citations

For This Compound
17
Citations
S Krishnamoorthy, A Recchiuti, N Chiang… - The American journal of …, 2012 - Elsevier
… To assess in vivo and pinpoint RvD1 receptor-dependent actions, we tested RvD1-ME in zymosan-induced peritonitis with transgenic mice overexpressing hALX/FPR2. hALX/FPR2 …
Number of citations: 283 www.sciencedirect.com
YP Sun, SF Oh, J Uddin, R Yang, K Gotlinger… - Journal of Biological …, 2007 - ASBMB
We recently uncovered two new families of potent docosahexaenoic acid-derived mediators, termed D series resolvins (Rv; resolution phase interaction products) and protectins. Here, …
Number of citations: 600 www.jbc.org
VL Marcheselli, PK Mukherjee, M Arita, S Hong… - … and essential fatty acids, 2010 - Elsevier
… Synthetic NPD1, NPD1-Me, NPD1 stereoisomers, and RvD1-Me were prepared in … dihydroxy-docosatriene, Δ15-trans-NPD1-Me, and RvD1-Me (see structures in Fig. 3), were only …
Number of citations: 114 www.sciencedirect.com
A Recchiuti, S Krishnamoorthy, G Fredman… - The FASEB …, 2011 - ncbi.nlm.nih.gov
… Wilmington, MA, USA) were anesthetized with isoflurane (Aerrane; Baxter, Deerfield, IL, USA) and administered zymosan A (1 mg/mouse) in 1 ml of sterile saline alone or with RvD1-ME …
Number of citations: 318 www.ncbi.nlm.nih.gov
A Recchiuti - Prostaglandins & other lipid mediators, 2013 - Elsevier
… more stable analog 17 (R/S)-methyl RvD1-ME, activated both ALX/FPR2 and GPR32 with similar … Hence, RvD1, AT-RvD1, and the derivatives RvD1-ME and 17(R/S)-methyl RvD1-ME …
Number of citations: 66 www.sciencedirect.com
CN Serhan, S Krishnamoorthy… - Current topics in …, 2011 - ingentaconnect.com
… Following catalytic hydrogenation, 3H-labeled RvD1 coeluted with authentic RvD1-ME beneath a single HPLC peak and gave characteristic UV absorbance [2, 21]. [3H]-RvD1ME was …
Number of citations: 306 www.ingentaconnect.com
K Kasuga, R Yang, TF Porter, N Agrawal… - The Journal of …, 2008 - journals.aai.org
… At 60 and 90 min after tourniquet release, 100 ng of 17-(R/S)-methyl-RvD1-Me or vehicle was administered iv Results indicate percentage of reduction compared with parallel controls, …
Number of citations: 281 journals.aai.org
B Rius, E Titos, E Morán‐Salvador… - The FASEB …, 2014 - Wiley Online Library
… from the HFD to the standard chow diet and randomly assigned to 2 subgroups receiving either placebo [0.08 – 0.09 g/kg body weight (BW) of ethanol in saline, n 8] or RvD1-Me (300 ng…
Number of citations: 101 faseb.onlinelibrary.wiley.com
N Prevete, F Liotti, G Marone, RM Melillo… - Pharmacological …, 2015 - Elsevier
N-formyl peptide receptors (FPRs) belong to the family of pattern recognition receptors (PRRs) that regulate innate immune responses. Three FPRs have been identified in humans: …
Number of citations: 99 www.sciencedirect.com
CN Serhan, NA Petasis - Chemical reviews, 2011 - ACS Publications
… Using reverse-phase (RP)-HPLC analysis, the UV absorbance spectra of RvD1-ME and the metabolites were measured. The presence of a conjugated tetraene within RvD1 is …
Number of citations: 078 pubs.acs.org

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